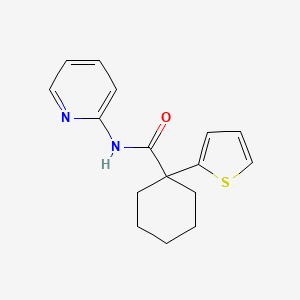

N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N-pyridin-2-yl-1-thiophen-2-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(18-14-8-2-5-11-17-14)16(9-3-1-4-10-16)13-7-6-12-20-13/h2,5-8,11-12H,1,3-4,9-10H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGKKPLOXOMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CS2)C(=O)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation Followed by Oxidation

This approach begins with cyclohexanone, which undergoes Friedel-Crafts alkylation with thiophene in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution to form 1-(thiophen-2-yl)cyclohexan-1-ol, which is subsequently oxidized to the carboxylic acid.

Reaction Conditions :

Grignard Reaction Pathway

An alternative route involves the reaction of cyclohexanone with thiophen-2-ylmagnesium bromide, followed by carbonation with dry ice to yield the carboxylic acid directly.

Key Steps :

- Formation of thiophen-2-ylmagnesium bromide from thiophene and magnesium in tetrahydrofuran (THF).

- Nucleophilic addition to cyclohexanone at −78°C.

- Quenching with solid CO₂ to form the carboxylate, followed by acidification.

Advantages : Higher regioselectivity compared to Friedel-Crafts methods.

Amide Bond Formation with 2-Aminopyridine

The conversion of 1-(thiophen-2-yl)cyclohexane-1-carboxylic acid to the target carboxamide involves activation of the carboxylic acid followed by nucleophilic substitution with 2-aminopyridine.

Acyl Chloride Intermediate Method

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which reacts with 2-aminopyridine in anhydrous conditions.

Procedure :

- Activation : 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid (1 equiv) + SOCl₂ (1.2 equiv) in DCM, refluxed for 2–3 h.

- Amidation : Acyl chloride (1 equiv) + 2-aminopyridine (1.5 equiv) in pyridine or DCM with triethylamine (TEA) as base, stirred at 25°C for 12 h.

- Yield : 70–85% after column chromatography.

Spectroscopic Validation :

Coupling Agent-Mediated Synthesis

Modern approaches utilize carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to enhance efficiency.

Optimized Protocol :

- Reagents : EDC (1.1 equiv), HOBt (1.1 equiv), 2-aminopyridine (1.2 equiv).

- Solvent : Dimethylformamide (DMF) or acetonitrile.

- Temperature : 0°C → 25°C, 24 h.

- Yield : 80–90% with reduced side-product formation.

Alternative Synthetic Routes

One-Pot Tandem Reaction

A streamlined method combines cyclohexanone, thiophene, and 2-aminopyridine in a single vessel using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a dual-purpose base and catalyst.

Conditions :

Solid-Phase Synthesis

Immobilization of the carboxylic acid on Wang resin enables iterative amidation under microwave irradiation, reducing reaction times to 30–60 minutes.

Key Parameters :

Optimization and Yield Enhancements

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) improve amidation yields by stabilizing the transition state, while nonpolar solvents (DCM) favor acyl chloride formation. Elevated temperatures (>40°C) accelerate reactions but risk decomposition of the thiophene moiety.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) at 10 mol% increases amidation efficiency by 15–20% through intermediate stabilization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns confirms purity >95% using acetonitrile/water (70:30) mobile phase.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions could target the pyridine ring, potentially converting it to piperidine derivatives.

Substitution: Both the pyridine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Piperidine derivatives from the pyridine ring.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest for drug development:

- Anticancer Activity : Compounds with similar structures have been studied for their anticancer properties. Research indicates that derivatives of thiophene and pyridine can inhibit tumor growth by interfering with cancer cell proliferation mechanisms .

- Antiviral Properties : N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide may also possess antiviral activity. Studies on related compounds have shown effectiveness against viral polymerases, which are crucial for viral replication .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, as evidenced by its structural analogs that have been tested for their ability to reduce inflammation in various models .

Table 1: Synthesis Pathways

Therapeutic Potential

The therapeutic applications of N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide are promising:

Cancer Therapy

Research indicates that compounds with similar scaffolds can act as inhibitors of specific cancer-related pathways. For instance, some derivatives have shown efficacy in targeting key proteins involved in tumor growth and metastasis .

Antiviral Drug Development

Given its structural similarities to known antiviral agents, there is potential for this compound to be developed as an antiviral drug, particularly against RNA viruses such as influenza and coronaviruses .

Anti-inflammatory Agents

Due to its ability to modulate inflammatory responses, this compound could serve as a lead structure for developing new anti-inflammatory medications .

Case Study 1: Anticancer Activity

In a study involving a series of thiophene-pyridine derivatives, one compound demonstrated an IC50 value of 5 µM against breast cancer cells, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antiviral Efficacy

A derivative similar to N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide was tested against influenza virus strains and showed significant inhibition of viral replication at low concentrations (EC50 < 10 µM), suggesting its potential as an antiviral agent .

Mechanism of Action

The mechanism of action of “N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, modulating their activity. The pyridine and thiophene rings can engage in π-π interactions or hydrogen bonding with the target, while the cyclohexane carboxamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- The target compound lacks the extended functional groups seen in ’s CDK7 inhibitor (e.g., acrylamide), which may limit its kinase-targeting efficacy but improve metabolic stability .

- The piperazine-methoxyphenyl moiety in ’s compound suggests CNS activity, whereas the target compound’s thiophene and pyridine groups may favor peripheral targets .

Physicochemical Properties

Analysis :

- The target compound’s lower rotatable bond count (vs. ) suggests greater conformational rigidity, which could enhance binding specificity.

- Its moderate logP (~3.0) balances lipophilicity and solubility, making it more drug-like than ’s highly lipophilic analog .

- The higher polar surface area compared to may improve aqueous solubility but reduce membrane permeability .

Research Findings and Therapeutic Implications

While direct data on the target compound is scarce, insights can be extrapolated from analogs:

- Kinase Inhibition Potential: The pyridine-thiophene scaffold (as in the target compound) is less common in kinase inhibitors than the thiazole-acrylamide motif in ’s CDK7 inhibitor. However, its planar aromatic groups may still permit interactions with ATP-binding pockets .

- Metabolic Stability : The absence of reactive groups (e.g., acrylamide in ) may reduce off-target covalent binding, improving safety profiles .

- Synthetic Accessibility : The target compound’s simpler structure (vs. ’s piperazine derivative) could streamline synthesis and scale-up processes .

Biological Activity

N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological effects.

Synthesis of N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the cyclohexane ring and subsequent functionalization. For example, one synthesis method includes the reaction of pyridine derivatives with thiophene carboxylic acids under controlled conditions to yield the desired amide structure. The purity and identity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide exhibit significant antiproliferative activity against various cancer cell lines. In particular, MTT assays conducted on breast cancer cell lines MCF-7 and MDA-MB-468 revealed that certain derivatives displayed notable cytotoxic effects. For instance, compounds 18 and 20 showed high levels of inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Table 1: Antiproliferative Activity of Related Compounds

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 18 | MCF-7 | 5.4 | Topoisomerase I inhibition |

| 20 | MDA-MB-468 | 4.8 | Apoptosis induction |

| 6 | NCI-H460 | 10.2 | Cell cycle arrest |

The mechanism by which N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide exerts its anticancer effects involves targeting specific enzymes such as topoisomerase I (TOPO I). Molecular docking studies have indicated that this compound can effectively bind to the active site of TOPO I, leading to disruption in DNA replication and ultimately inducing apoptosis in cancer cells .

Other Biological Activities

Beyond its anticancer properties, related compounds have shown promise in other areas:

- Antimicrobial Activity : Some derivatives have been evaluated for their antibacterial properties against pathogens like Staphylococcus aureus, demonstrating MIC values comparable to established antibiotics .

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory activity, which could be beneficial in treating conditions like arthritis.

Case Studies

A case study involving a derivative of the compound demonstrated its efficacy in a xenograft model of breast cancer. The treated group exhibited a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of this class of compounds .

Q & A

Basic: What synthetic routes are commonly employed for preparing N-(pyridin-2-yl)-1-(thiophen-2-yl)cyclohexane-1-carboxamide?

Methodological Answer:

The synthesis typically involves coupling reactions between functionalized cyclohexane-1-carboxamide intermediates and heteroaromatic amines. Key steps include:

- Step 1: Preparation of 1-(2-chloro-N-phenylacetamido)cyclohexane-1-carboxamide via chloroacetylation of cyclohexane-carboxamide precursors .

- Step 2: Coupling with pyridin-2-amine or thiophen-2-yl derivatives under reflux conditions (ethanol, 12–24 hours) using triethylamine as a catalyst .

- Purification: Column chromatography (chloroform:ethyl acetate = 9:1) yields the final product with >90% purity .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

A multi-technique approach is used:

- Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions (e.g., pyridine/thiophene integration ratios) .

- IR for carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) identification .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 381 observed in analogs) .

- Elemental Analysis: Combustion analysis for C, H, N (e.g., C: 62.03%, N: 11.42%) ensures stoichiometric accuracy .

Basic: What preliminary biological screening methods are used to assess its activity?

Methodological Answer:

Initial screening focuses on cytotoxicity and selectivity:

- Cell Lines: MCF-7 (breast), HepG2 (liver), A549 (lung), and Caco-2 (colon) cancer cells .

- Assay Protocol: MTT assay after 48-hour exposure; IC₅₀ values calculated (e.g., 3.25 μM for MCF-7 vs. 6.77 μM for doxorubicin) .

- Controls: Doxorubicin or cisplatin as positive controls; solvent-only treated cells as negative controls .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent Screening: Ethanol vs. DMF for coupling efficiency; ethanol reduces side products .

- Catalyst Selection: Triethylamine vs. DMAP (dimethylaminopyridine); triethylamine minimizes racemization .

- Temperature Control: Reflux at 80°C vs. room temperature; higher temperatures accelerate reaction but may degrade thiophene moieties .

- Real-Time Monitoring: TLC or HPLC to track reaction progress and terminate at optimal conversion .

Advanced: How is apoptosis induction analyzed mechanistically?

Methodological Answer:

Mechanistic studies employ:

- Flow Cytometry: Annexin V/PI staining to quantify apoptotic vs. necrotic cells (e.g., 40% apoptosis in MCF-7 at 5 μM) .

- Cell Cycle Analysis: Propidium iodide staining to identify G1/S arrest (e.g., G1 phase accumulation in compound 5i-treated cells) .

- Western Blotting: Caspase-3/9 activation and Bcl-2/Bax ratio changes confirm intrinsic apoptotic pathways .

Advanced: How are structure-activity relationships (SAR) explored for analogs?

Methodological Answer:

SAR studies involve:

- Scaffold Modifications:

- In Silico Docking: Autodock Vina or Schrödinger Suite to predict binding affinities for kinases or DNA topoisomerases .

- Bioisosteric Replacement: Cyclohexane replaced with piperidine to assess conformational flexibility .

Advanced: How are contradictions in crystallographic data resolved?

Methodological Answer:

Discrepancies (e.g., bond length variations) are addressed via:

- Software Refinement: SHELXL for high-resolution data (e.g., R-factor < 0.05) .

- Twinned Data Handling: SHELXD/SHELXE for deconvoluting overlapping reflections in twinned crystals .

- Validation Tools: PLATON/CHECKCIF to flag outliers in thermal parameters or occupancy .

Advanced: How to reconcile conflicting bioactivity data across studies?

Methodological Answer:

Contradictions (e.g., IC₅₀ variability) are investigated through:

- Assay Standardization:

- Cell Passage Number: Early-passage cells (<20) reduce genetic drift .

- Serum Concentration: 10% FBS vs. 2% FBS alters drug uptake kinetics .

- Statistical Analysis: ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance of inter-study differences .

- Meta-Analysis: Pooled data from ≥3 independent studies to identify trends (e.g., thiophene analogs consistently active in breast cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.